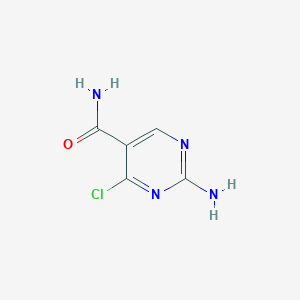
2-Amino-4-chloropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloropyrimidine-5-carboxamide: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-chloropyrimidine-5-carboxamide typically involves the reaction of 2-Amino-4-chloropyrimidine with a suitable carboxamide source under controlled conditions. One common method is the condensation of 2-Amino-4-chloropyrimidine with cyanamide in the presence of a base, followed by hydrolysis to yield the desired carboxamide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-chloropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and hydrogen gas for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxides and amines.
Aplicaciones Científicas De Investigación
Chemistry: 2-Amino-4-chloropyrimidine-5-carboxamide is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities .
Biology and Medicine: In biological research, this compound is studied for its potential as an anti-inflammatory and antimicrobial agent. It has shown promising results in inhibiting the growth of certain bacterial strains and reducing inflammation in experimental models .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its derivatives are employed as active ingredients in pesticides and as intermediates in dye manufacturing .
Mecanismo De Acción
The mechanism of action of 2-Amino-4-chloropyrimidine-5-carboxamide involves its interaction with specific molecular targets in biological systems. It is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators such as prostaglandins and cytokines . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparación Con Compuestos Similares
2-Amino-4-chloropyrimidine: This compound is similar in structure but lacks the carboxamide group, which may affect its reactivity and biological activity.
2-Amino-5-chloropyrimidine: Another similar compound with the chlorine atom at a different position, leading to variations in its chemical properties and applications.
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and biological activities .
Propiedades
Fórmula molecular |
C5H5ClN4O |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
2-amino-4-chloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H5ClN4O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H2,8,9,10) |
Clave InChI |
HVPUNTBQNKEICP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)N)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13665575.png)
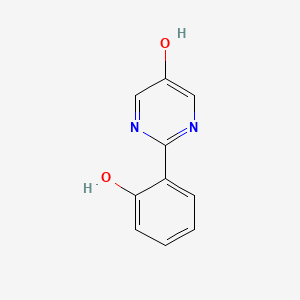
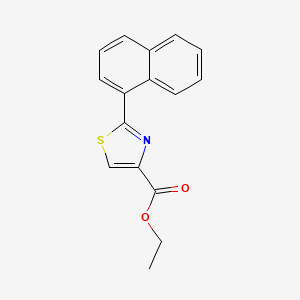
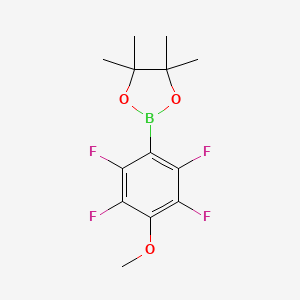

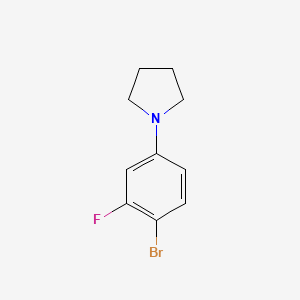
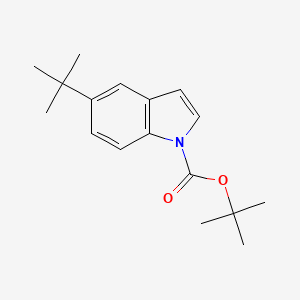
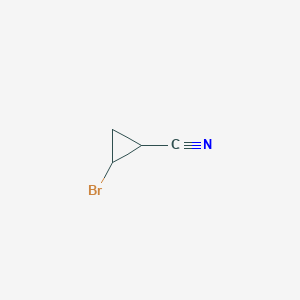
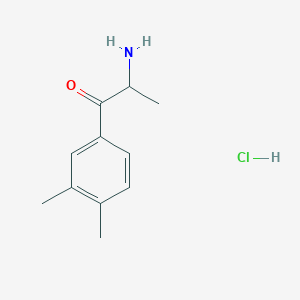
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
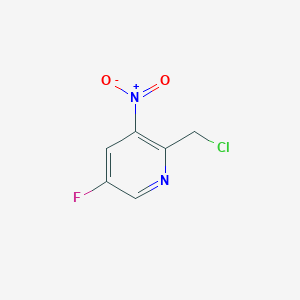
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
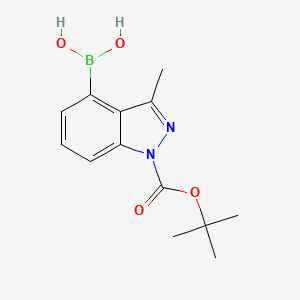
![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
